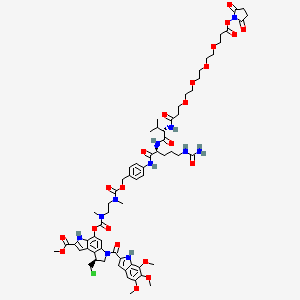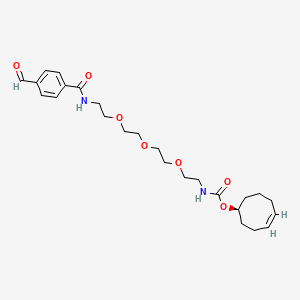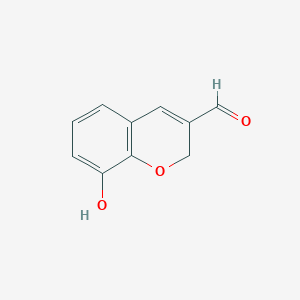
Methylacetamide-PEG3-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylacetamide-PEG3-NH2 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These chimeras are molecules designed to degrade specific proteins by utilizing the ubiquitin-proteasome system . The compound has a molecular formula of C10H22N2O4 and a molecular weight of 234.30 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylacetamide-PEG3-NH2 typically involves the coupling of a PEG chain with a methylacetamide group and an amine group. One common method involves the use of N-hydroxysuccinimide (NHS) esters, which are highly reactive toward amines at physiological pH . The reaction conditions usually involve mild temperatures and neutral to slightly basic pH to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Methylacetamide-PEG3-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with other molecules to form larger conjugates.
Common Reagents and Conditions
N-hydroxysuccinimide (NHS) Esters: Used for coupling reactions with amines.
Mild Bases: Such as triethylamine, to maintain a slightly basic pH during reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically larger conjugates or PROTAC molecules designed for specific protein degradation .
Applications De Recherche Scientifique
Methylacetamide-PEG3-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized reagents and materials for research and development .
Mécanisme D'action
The mechanism of action of Methylacetamide-PEG3-NH2 involves its role as a linker in PROTACs. PROTACs exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-PEG3-NH2: Another PEG-based linker with a maleimide group.
PEG-NHS Esters: PEG derivatives with NHS ester groups for coupling reactions.
Uniqueness
Methylacetamide-PEG3-NH2 is unique due to its specific structure, which allows it to be used effectively in the synthesis of PROTACs. Its combination of a methylacetamide group and a PEG chain provides both stability and flexibility, making it a valuable tool in targeted protein degradation research .
Propriétés
Formule moléculaire |
C10H22N2O4 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-methylpropanamide |
InChI |
InChI=1S/C10H22N2O4/c1-12-10(13)2-4-14-6-8-16-9-7-15-5-3-11/h2-9,11H2,1H3,(H,12,13) |
Clé InChI |
ZRYLQVHXGQRNND-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)
![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)
![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)



![(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11931689.png)
![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)


![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)



